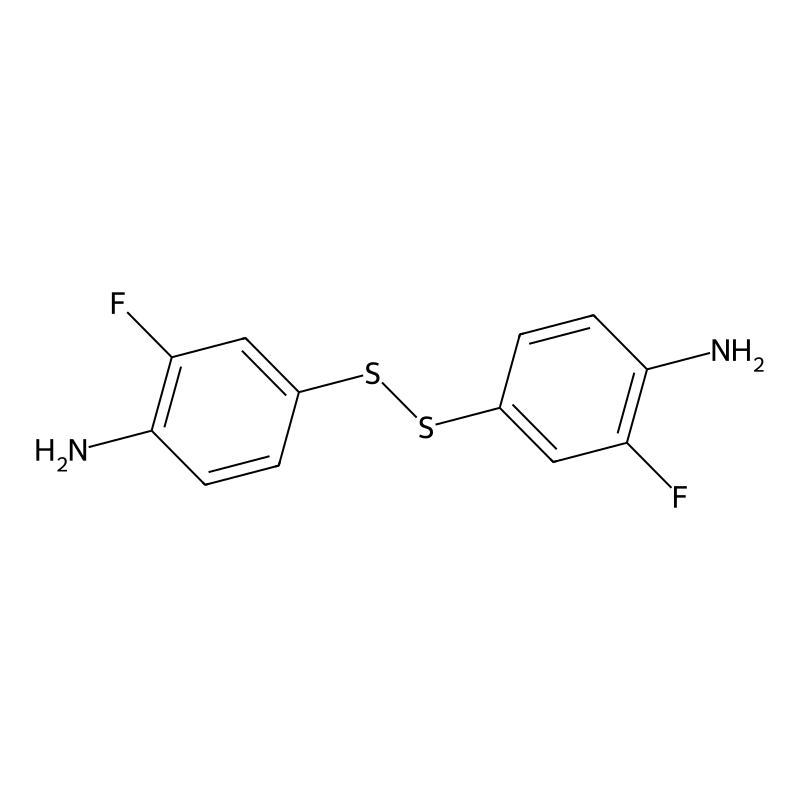

Bis(3-fluoro-4-aminophenyl)disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(3-fluoro-4-aminophenyl)disulfide is a chemical compound characterized by its unique disulfide linkage between two 3-fluoro-4-aminophenyl groups. This compound belongs to a class of organosulfur compounds, which are notable for their diverse biological activities and applications in medicinal chemistry. The presence of the amino and fluoro substituents enhances its reactivity and interaction with biological targets, making it a subject of interest in pharmaceutical research.

- Material Science: The presence of the disulfide bond (S-S) suggests potential use as a building block for polymers with unique properties. Disulfide bonds can contribute to elasticity, self-healing characteristics, and responsiveness to external stimuli [].

- Medicinal Chemistry: The aromatic amine groups (NH2) and fluorine atoms (F) are functional groups commonly found in various bioactive molecules. Research could explore the potential of Bis(3-fluoro-4-aminophenyl)disulfide as a scaffold for drug discovery or as a precursor for the synthesis of more complex molecules with desired biological activities [].

- Reduction Reactions: The disulfide bond can be cleaved to yield thiol derivatives. For instance, using reducing agents such as zinc in acetic acid can convert the disulfide into the corresponding thiol .

- Oxidation Reactions: It can also be oxidized to form sulfinic or sulfonic acids under specific conditions, often utilizing hydrogen peroxide or other oxidants .

- Cyclization Reactions: The compound may participate in cyclization reactions, forming heterocycles like benzothiazoles when reacted with carbon dioxide and appropriate reductants .

Research indicates that bis(3-fluoro-4-aminophenyl)disulfide exhibits various biological activities, including:

- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Activity: Several derivatives of disulfides are known for their anticancer properties, acting through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation .

- Enzyme Inhibition: Disulfides can act as inhibitors of specific enzymes, influencing metabolic pathways.

The synthesis of bis(3-fluoro-4-aminophenyl)disulfide typically involves:

- Direct Synthesis from Aminophenols: Reacting 3-fluoro-4-aminophenol with sulfur dichloride or sulfur monochloride under controlled conditions to form the disulfide linkage.

- Utilizing Precursor Compounds: Starting from simpler amine or phenolic compounds and introducing fluorine substituents through electrophilic aromatic substitution followed by disulfide formation.

- Catalyst-Free Methods: Recent studies have explored catalyst-free methods for synthesizing related compounds, which may provide insights into more efficient synthesis routes for bis(3-fluoro-4-aminophenyl)disulfide .

Bis(3-fluoro-4-aminophenyl)disulfide has potential applications in:

- Medicinal Chemistry: As a scaffold for drug development targeting various diseases, particularly due to its biological activity.

- Material Science: In the development of polymers and materials that require specific sulfur functionalities.

- Chemical Synthesis: As an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.

Studies on bis(3-fluoro-4-aminophenyl)disulfide interactions reveal:

- Protein Binding: Research indicates that disulfides can interact with proteins, potentially modifying their activity or stability.

- Reactivity with Thiols: The compound's disulfide bond can react with thiols to form mixed disulfides, which may have implications in redox biology and therapeutic applications .

Several compounds share structural similarities with bis(3-fluoro-4-aminophenyl)disulfide. Here are some examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminophenyl Disulfide | Structure | Lacks fluorine substituent; used in various organic syntheses. |

| Bis(2-Aminophenyl) Disulfide | Structure | Known for its catalytic properties; involved in benzothiazole synthesis. |

| 5-Acetamino-2-Chloro-4-Fluorobenzene Disulfide | Structure | Contains acetamido group; useful in medicinal chemistry. |

The uniqueness of bis(3-fluoro-4-aminophenyl)disulfide lies in its specific combination of fluorine and amino groups on the aromatic rings, which enhances its reactivity and biological profile compared to similar compounds. This unique substitution pattern may lead to distinct pharmacological effects and applications.